3-(2-Hydroxyanilino)propane-1-sulfonic acid
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Overview
Description
3-(2-Hydroxyanilino)propane-1-sulfonic acid is an organic compound with the molecular formula C9H13NO4S . It contains a sulfonic acid group, an aniline derivative, and a hydroxy group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyanilino)propane-1-sulfonic acid typically involves the reaction of 2-aminophenol with propane-1-sulfonic acid under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the mixing of reactants, heating to the desired temperature, and maintaining the reaction conditions for a specified duration. The product is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyanilino)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonamides, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Hydroxyanilino)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with proteins and enzymes, affecting their activity. The hydroxy and aniline groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer compound with similar sulfonic acid functionality but different structural features.
3-(cyclohexylamino)propanesulfonic acid (CAPS): Another buffer compound with a cyclohexylamine group instead of an aniline derivative.
Uniqueness
3-(2-Hydroxyanilino)propane-1-sulfonic acid is unique due to its combination of hydroxy, aniline, and sulfonic acid groups, which provide a distinct set of chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
52962-40-0 |
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Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
3-(2-hydroxyanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO4S/c11-9-5-2-1-4-8(9)10-6-3-7-15(12,13)14/h1-2,4-5,10-11H,3,6-7H2,(H,12,13,14) |
InChI Key |
UZYYVRFMEIGFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCS(=O)(=O)O)O |
Origin of Product |
United States |
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